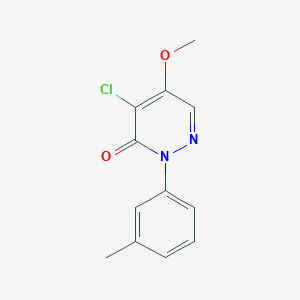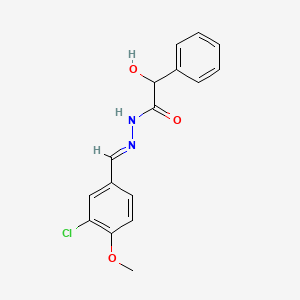![molecular formula C19H26N2O B5863154 5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5863154.png)
5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, also known as DETDA, is a chemical compound that has gained attention in scientific research due to its unique structural properties. DETDA belongs to the family of triazabicyclodecene (TBD) compounds, which have been found to have potential applications in various fields, including catalysis, drug discovery, and material science.
作用機序
The mechanism of action of 5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is not fully understood, but it is believed to involve the formation of a coordination complex with the target molecule or receptor. The TBD moiety of this compound can act as a Lewis base, forming a coordinate bond with a Lewis acid, such as a metal ion or a hydrogen bond acceptor. This coordination can enhance the reactivity and selectivity of the target molecule or receptor, leading to the desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still under investigation. However, some studies have suggested that this compound can modulate the activity of certain enzymes and receptors in the brain, such as acetylcholinesterase and dopamine receptors. These effects may be related to the potential therapeutic applications of this compound in neurological disorders.
実験室実験の利点と制限
The advantages of using 5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in lab experiments include its high stability, low toxicity, and easy synthesis. This compound can also be easily modified to introduce different functional groups or chiral centers, allowing for the synthesis of a wide range of derivatives with diverse properties. However, the limitations of using this compound include its relatively high cost and limited commercial availability. Additionally, the mechanism of action and biochemical effects of this compound are still not fully understood, which may limit its potential applications in some fields.
将来の方向性
There are several future directions for the research on 5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one. Firstly, more studies are needed to elucidate the mechanism of action and biochemical effects of this compound, which may provide insights into its potential therapeutic applications. Secondly, the synthesis of new derivatives of this compound with improved properties, such as higher activity and selectivity, should be explored. Thirdly, the application of this compound in other fields, such as energy storage and environmental remediation, should be investigated. Finally, the development of more efficient and cost-effective synthesis methods for this compound and its derivatives should be pursued.
合成法
The synthesis of 5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves the reaction of 3-methylbenzylamine and ethyl cyanoacetate in the presence of a TBD catalyst. The reaction proceeds through a Michael addition followed by a cyclization step, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst loading.
科学的研究の応用
5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been found to have potential applications in various scientific fields. In catalysis, this compound has been used as a ligand for transition metal catalysts, which have shown high activity and selectivity in various reactions, such as cross-coupling, hydrogenation, and oxidation. In drug discovery, this compound has been explored as a scaffold for the design of new drugs, especially for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties, such as high strength, thermal stability, and electrical conductivity.
特性
IUPAC Name |
5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-4-18-10-20-12-19(5-2,17(18)22)13-21(11-18)16(20)15-8-6-7-14(3)9-15/h6-9,16H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMNGRYEZACUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CN3CC(C1=O)(CN(C2)C3C4=CC=CC(=C4)C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5863087.png)
![11H-pyrimido[5',4':5,6]pyrido[4,3-b]indol-1-amine](/img/structure/B5863093.png)

![N'-[(3,4-diethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5863115.png)
![3-(4-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-5(4H)-isoxazolone](/img/structure/B5863131.png)
![1-(2-furoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5863144.png)
![4,6,8-trimethyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5863146.png)




![N-(5-chloro-2-methoxyphenyl)-2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5863189.png)